molecular formula C17H21BBrNO4 B2941061 Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate CAS No. 2377609-01-1

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Cat. No.: B2941061
CAS No.: 2377609-01-1
M. Wt: 394.07
InChI Key: VYIWOOWVXBSJJP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a chemical compound with a complex structure that includes a bromo group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a bromo-indole derivative with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale palladium-catalyzed cross-coupling reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and ligands to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide.

  • Reduction: The compound can be reduced to remove the bromo group.

  • Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: De-brominated indole derivatives.

  • Substitution: Indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group is particularly useful in cross-coupling reactions, making it valuable in the construction of biologically active compounds.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to undergo specific reactions makes it a useful tool in bioconjugation and labeling studies.

Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for the development of drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of advanced materials and catalysts. Its unique properties make it valuable in the development of new chemical processes and products.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the bromo-indole derivative. This process is typically catalyzed by palladium and involves the formation of a palladium-boronic acid complex.

Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways. In biological research, it may be used to label or modify specific biomolecules.

Comparison with Similar Compounds

  • Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: This compound is similar in structure but lacks the bromo group, making it less reactive in certain cross-coupling reactions.

  • 2,7-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has a similar boronic acid ester group but a different aromatic core, leading to different reactivity and applications.

Uniqueness: Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its combination of a bromo group and a boronic acid ester group on an indole ring. This combination allows for versatile reactivity and broad applicability in various fields.

Properties

IUPAC Name

ethyl 4-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BBrNO4/c1-6-22-15(21)13-9-10-12(19)8-7-11(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIWOOWVXBSJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Br)C=C(N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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